molecular formula C9H14N4OS B7589216 N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide

N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide

Cat. No. B7589216
M. Wt: 226.30 g/mol
InChI Key: FWKDUIJBTTTXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various biological processes. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which can reduce inflammation and pain. The compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. Additionally, it has been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide in lab experiments is its diverse biological activities. This compound can be used to study various biological processes, including inflammation, microbial growth, and cancer cell proliferation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on specific enzymes and proteins involved in various biological processes. Additionally, further optimization of the synthesis method can lead to higher yields and purity of the compound. Overall, N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide has shown promising results in various scientific research applications and has the potential to be a valuable tool in drug discovery and medicinal chemistry.

Synthesis Methods

The synthesis of N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide involves the reaction of piperidine-3-carboxylic acid hydrazide with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain the final compound. This synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.

properties

IUPAC Name

N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c14-9(8-6-12-13-15-8)11-5-7-2-1-3-10-4-7/h6-7,10H,1-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKDUIJBTTTXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-3-ylmethyl)thiadiazole-5-carboxamide

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